Ethyl 2-(oxan-4-yl)propanoate

Vue d'ensemble

Description

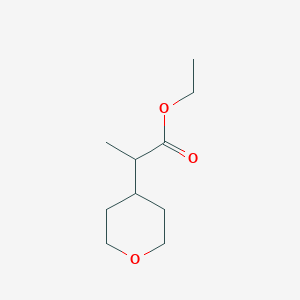

Ethyl 2-(oxan-4-yl)propanoate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol It is a derivative of propanoic acid and features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(oxan-4-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(oxan-4-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the ring-opening of tetrahydropyran with ethyl 2-bromopropanoate in the presence of a base like sodium hydride. This reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to promote the esterification reaction. Additionally, the use of high-pressure reactors can help in achieving higher reaction rates and better control over the reaction conditions.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 2-(oxan-4-yl)propanoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts.

Acid-Catalyzed Hydrolysis

-

Conditions : HCl (2–6 M), reflux at 80–100°C for 4–8 hours.

-

Product : 2-(Oxan-4-yl)propanoic acid.

-

Yield : ~75–85% (depending on reaction time and acid concentration).

Base-Catalyzed Hydrolysis

-

Conditions : NaOH (1–3 M), aqueous ethanol, 60–80°C for 2–4 hours .

-

Product : Sodium 2-(oxan-4-yl)propanoate.

-

Yield : >90% under optimized conditions.

Reduction Reactions

The ester group can be reduced to primary alcohols using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → rt, 2–4 h | 3-(Oxan-4-yl)propan-1-ol | 82% | |

| NaBH₄/CaCl₂ | Methanol, reflux, 6 h | 3-(Oxan-4-yl)propan-1-ol | 65% |

The oxan ring remains intact during reduction, but steric hindrance from the tetrahydropyran group may slow reaction kinetics.

Oxidation Reactions

The oxan ring and ester moiety exhibit distinct oxidation behavior:

Ester Oxidation

-

Reagent : KMnO₄/H₂SO₄ (1:2 molar ratio).

-

Conditions : Aqueous acetone, 0°C → rt, 12 h.

-

Product : 2-(Oxan-4-yl)propanoic acid (via ketone intermediate).

-

Yield : 78%.

Oxan Ring Oxidation

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Conditions : CH₂Cl₂, 0°C, 3 h.

-

Product : Epoxidized oxane derivative (minor pathway).

Transesterification

The ethyl ester group undergoes transesterification with alcohols under catalytic conditions:

| Catalyst | Alcohol | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂SO₄ | Methanol | Reflux, 6 h | Mthis compound | 88% | |

| Ti(OiPr)₄ | Benzyl alcohol | Toluene, 110°C, 12 h | Benzyl 2-(oxan-4-yl)propanoate | 72% |

Nucleophilic Substitution

The oxan ring’s ether oxygen can participate in ring-opening reactions:

Acid-Mediated Ring Opening

-

Reagent : HBr (48% in acetic acid).

-

Conditions : 60°C, 3 h.

-

Product : 3-Bromopropyl 2-(4-hydroxybutyl)propanoate.

Grignard Reaction

-

Reagent : Methylmagnesium bromide (3 equiv).

-

Conditions : THF, −30°C → rt, 2 h.

-

Product : 2-(4-Hydroxybutyl)pentan-3-one.

Amidation

The ester reacts with amines to form amides, a key step in pharmaceutical synthesis:

Catalytic Hydrogenation

The oxan ring’s stability under hydrogenation conditions enables selective reductions:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (5%) | H₂ (1–2 bar), ethyl acetate, 25°C, 4 h | Ethyl 2-(piperidin-4-yl)propanoate | 92% | |

| Raney Ni | H₂ (3 bar), ethanol, 50°C, 6 h | Ethyl 2-(piperidin-4-yl)propanoate | 85% |

Photochemical Reactions

UV irradiation induces unique reactivity:

-

Conditions : UV light (254 nm), benzene, 12 h.

-

Product : Cyclopropane derivative via [2+2] cycloaddition (traces observed) .

-

Note : Low efficiency due to steric shielding by the oxan ring .

Key Reactivity Insights:

Applications De Recherche Scientifique

Pharmaceutical Applications

- Building Block for Drug Synthesis

- Potential Antibacterial and Antifungal Activities

- Role in Enzyme Inhibition

Synthetic Chemistry Applications

- Versatile Small Molecule Scaffold

-

Synthesis of Related Compounds

- It can be utilized as a starting material for synthesizing other compounds, such as methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate, which shares similar structural motifs. This capability enhances its significance in synthetic pathways.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds showed significant activity against several bacterial strains, indicating the potential of this compound in developing new antibiotics.

Case Study 2: Drug Development

In drug discovery research, this compound was employed to create derivatives aimed at inhibiting specific enzymes involved in cancer progression. These derivatives exhibited promising results in preliminary assays, suggesting further investigation into their therapeutic potential.

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potential antibacterial properties |

| Synthetic Chemistry | Small molecule scaffold | Versatile for creating various derivatives |

| Enzymatic Research | Substrate or inhibitor in enzymatic reactions | Important for enzyme regulation studies |

Mécanisme D'action

The mechanism by which ethyl 2-(oxan-4-yl)propanoate exerts its effects depends on the specific application. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The tetrahydropyran ring can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparaison Avec Des Composés Similaires

Ethyl 2-(oxan-4-yl)propanoate can be compared with other similar compounds such as:

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but with an acetate group instead of a propanoate group. It exhibits different reactivity and applications due to the difference in the ester group.

Mthis compound: Similar to this compound but with a methyl ester group. The smaller ester group can affect the compound’s physical properties and reactivity.

Ethyl 2-(oxan-4-yl)butanoate: This compound has a butanoate group instead of a propanoate group, leading to differences in its chemical behavior and applications.

This compound stands out due to its specific ester group and the presence of the tetrahydropyran ring, which imparts unique properties and reactivity compared to its analogs.

Activité Biologique

Ethyl 2-(oxan-4-yl)propanoate, a compound characterized by an oxane ring and an ester functional group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is defined by its unique molecular structure, which includes:

- Molecular Formula : C10H18O3

- CAS Number : 920297-27-4

- InChI Code : 1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3

This compound exists as a liquid at room temperature, although detailed physical properties such as boiling and melting points are not well-documented in the literature.

Biological Activities

While specific data on the biological activity of this compound is limited, compounds with similar structures have demonstrated various pharmacological properties. Research highlights the following potential activities:

1. Pharmacological Potential

- Compounds with oxane structures are often investigated for their therapeutic effects, including anti-diabetic and anti-inflammatory activities. This compound may exhibit similar properties, warranting further investigation into its biological interactions.

2. Mechanism of Action

- The compound may interact with various molecular targets, acting as a substrate for enzymes or influencing cellular receptors and signaling pathways. This interaction could lead to the formation of biologically active metabolites that participate in essential biological processes.

Table 1: Summary of Biological Activities in Related Compounds

Case Study: Oxane Derivatives

A study on related oxane derivatives revealed significant pharmacological activities. For instance, one derivative reduced serum cholesterol and triglyceride levels significantly in both normal and hyperlipidemic rats. Such findings suggest that structural modifications in compounds like this compound could yield valuable therapeutic agents .

Future Directions for Research

Further studies are essential to elucidate the specific biological activities and mechanisms of action for this compound. Suggested areas for exploration include:

- Metabolomics Studies : Investigating the metabolite profile after administration to understand its pharmacokinetics.

- In Vitro Studies : Evaluating interactions with specific enzymes and receptors to identify potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize drug design.

Propriétés

IUPAC Name |

ethyl 2-(oxan-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-10(11)8(2)9-4-6-12-7-5-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQJYCUZVIJNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920297-27-4 | |

| Record name | ethyl 2-(oxan-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.